4-Bromo-2-fluoro-5-methylphenol
Overview
Description
4-Bromo-2-fluoro-5-methylphenol is an organic compound with the molecular formula C₇H₆BrFO It is a substituted phenol, characterized by the presence of bromine, fluorine, and methyl groups attached to the benzene ring
Scientific Research Applications
4-Bromo-2-fluoro-5-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
4-Bromo-2-fluoro-5-methylphenol is classified as a respiratory tract irritant, skin irritant, and serious eye irritant . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing protective gloves, clothing, and eye/face protection . In case of exposure, appropriate measures such as rinsing eyes with water, washing skin with plenty of water, and seeking medical advice are recommended .
Mechanism of Action
Target of Action
Phenolic compounds like 4-Bromo-2-fluoro-5-methylphenol often interact with proteins and enzymes in the body due to their ability to form hydrogen bonds . .
Mode of Action
The bromine and fluorine atoms in this compound could potentially enhance its reactivity, allowing it to interact with its targets in unique ways
Biochemical Pathways
Phenolic compounds can participate in various biochemical pathways due to their versatile chemical structure . They may act as antioxidants, enzyme inhibitors, or signaling molecules.
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Phenolic compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-methylphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, the compound can participate in free radical bromination and nucleophilic substitution reactions
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior . These effects are essential for exploring the compound’s therapeutic potential and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to participate in free radical reactions and nucleophilic substitutions further highlights its potential to modulate biochemical pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions . These temporal effects are critical for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes. At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . Understanding these dosage effects is essential for evaluating the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s participation in free radical reactions and nucleophilic substitutions suggests its role in modulating metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s metabolic fate and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to localize and accumulate in specific cellular compartments can affect its biological activity and therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in biomedical applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-5-methylphenol can be synthesized through several methods, including:
Halogenation of 2-fluoro-5-methylphenol: This involves the bromination of 2-fluoro-5-methylphenol using bromine or a bromine source under controlled conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to substitute the halogen atoms.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substituted Phenols: Depending on the reagents used, various substituted phenols can be formed.
Quinones and Hydroquinones: Oxidation and reduction reactions yield quinones and hydroquinones, respectively.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylphenol
- 4-Fluoro-2-methylphenol
- 2-Bromo-5-fluoropyridine
Comparison
4-Bromo-2-fluoro-5-methylphenol is unique due to the simultaneous presence of bromine, fluorine, and methyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and specificity in certain reactions, making it valuable in specialized applications .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGUFFYQTIQGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447670 | |
Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550400-07-2 | |
Record name | 4-BROMO-2-FLUORO-5-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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